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molecular formula C10H9F3N2O3 B8352546 Benzamide, N,N-dimethyl-3-nitro-5-(trifluoromethyl)-

Benzamide, N,N-dimethyl-3-nitro-5-(trifluoromethyl)-

Cat. No. B8352546
M. Wt: 262.18 g/mol
InChI Key: LTRFZYGAJPRSRO-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

Hydrogenation of (3-nitro-N,N-dimethyl-5-trifluoromethyl-benzamide (12.6 g, 48 mmol) in THF (250 ml) in the presence of Raney-Nickel (3 g), filtration through celite, concentration of the filtrate and crystallization from hexane gives the title compound: m.p.: 154° C.; MS: [M+1]+=233; 1H-NMR (CD3OD): 6.97 (s, 1H), 6.84 (s, 2H), 3.09 (s, 3H), 2.99 (s, 3H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:14]=1)[C:7]([N:9]([CH3:11])[CH3:10])=[O:8])([O-])=O>C1COCC1.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([C:15]([F:16])([F:17])[F:18])[CH:14]=1)[C:7]([N:9]([CH3:11])[CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)N(C)C)C=C(C1)C(F)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
through celite, concentration of the filtrate and crystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)N(C)C)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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